Sodium 2-(3-fluorooxetan-3-YL)acetate
Description
Sodium 2-(3-fluorooxetan-3-yl)acetate (CAS: 1552213-57-6) is a sodium salt derivative of 2-(3-fluorooxetan-3-yl)acetic acid. Its molecular formula is C₅H₇FO₃Na, featuring a fluoro-substituted oxetane ring directly attached to an acetate moiety. The fluorine atom on the oxetane ring introduces electronegativity, influencing reactivity and solubility, while the sodium salt enhances water solubility, making it suitable for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C5H6FNaO3 |
|---|---|
Molecular Weight |
156.09 g/mol |
IUPAC Name |
sodium;2-(3-fluorooxetan-3-yl)acetate |
InChI |
InChI=1S/C5H7FO3.Na/c6-5(1-4(7)8)2-9-3-5;/h1-3H2,(H,7,8);/q;+1/p-1 |
InChI Key |
QKXBMEDQDLOLML-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CO1)(CC(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-fluorooxetan-3-YL)acetate typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then treated with sodium acetate and fluorinating agents to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(3-fluorooxetan-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous sodium hydroxide (NaOH) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) is often employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
Sodium 2-(3-fluorooxetan-3-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as improved solubility and stability
Mechanism of Action
The mechanism of action of Sodium 2-(3-fluorooxetan-3-YL)acetate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Effects : The fluorine on the oxetane ring in the target compound contrasts with the methyl group in CID 155973455, altering electronic properties. The ethyl ester in CAS 1453862-19-5 introduces lipophilicity compared to the sodium salt .
- Functional Groups : Sodium salts (e.g., target compound) exhibit higher water solubility, while esters (e.g., CAS 1453862-19-5) are typically intermediates in organic synthesis .
Physicochemical Properties
- Solubility : Sodium salts like the target compound and Sodium 2-[(3-methyloxetan-3-yl)oxy]acetate are highly water-soluble due to ionic character. Esters (e.g., Ethyl 2-(3-fluoro-4-hydroxyphenyl)oxetan-3-yl acetate) are more lipophilic, favoring organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
